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Compound of Interest

Compound Name: (Rac)-Tipifarnib

Cat. No.: B1678689 Get Quote

An in-depth review of the clinical performance of the farnesyltransferase inhibitor, Tipifarnib,

across various cancer types, with a focus on trial design, efficacy, and safety data.

Introduction

(Rac)-Tipifarnib (formerly known as R115777) is an investigational, orally bioavailable,

nonpeptidomimetic competitive inhibitor of farnesyltransferase (FT).[1] FT is a crucial enzyme

responsible for the post-translational farnesylation of numerous cellular proteins, most notably

the Ras family of small GTPases (HRAS, KRAS, and NRAS).[1][2] Farnesylation is essential

for the proper membrane localization and subsequent activation of Ras proteins, which are key

components of signaling pathways that regulate cell growth, proliferation, and survival.[2][3]

Dysregulation of the Ras signaling pathway is a common driver in many human cancers.

Tipifarnib's mechanism of action involves blocking this farnesylation step, thereby inhibiting the

function of oncogenic Ras and other farnesylated proteins involved in cancer progression.[2][3]

This guide provides a comparative analysis of key clinical trials of Tipifarnib in various

oncological indications, presenting a synthesis of efficacy and safety data, alongside an

overview of the experimental protocols and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway
Tipifarnib exerts its anti-cancer effects by inhibiting farnesyltransferase, which prevents the

farnesylation of key signaling proteins, including Ras. This disruption of post-translational

modification leads to the mislocalization of these proteins, rendering them unable to participate

in downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which is
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critical for cell proliferation and survival.[1][3] While all Ras isoforms are substrates for

farnesyltransferase, HRAS is exclusively dependent on farnesylation for its membrane

localization, making tumors with HRAS mutations particularly susceptible to Tipifarnib.[3]
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Mechanism of action of Tipifarnib.

Cross-Study Comparison of Clinical Trial Outcomes
Tipifarnib has been evaluated in a variety of hematological malignancies and solid tumors. The

following tables summarize the key efficacy and safety findings from selected Phase II clinical

trials.

Table 1: Efficacy of Tipifarnib in Head and Neck
Squamous Cell Carcinoma (HNSCC)
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Clinical
Trial
Identifier

Patient
Populatio
n

N
Dosing
Regimen

Objective
Respons
e Rate
(ORR)

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

NCT02383

927 (KO-

TIP-001)[4]

[5]

Recurrent/

Metastatic

(R/M)

HNSCC

with high

HRAS VAF

(≥20%)

20

(evaluable)

600 or 900

mg PO

BID, days

1-7 & 15-

21 of 28-

day cycles

55% (95%

CI: 31.5-

76.9)

5.6 months

(95% CI:

3.6-16.4)

15.4

months

(95% CI:

7.0-29.7)

NCT03719

690 (AIM-

HN)[6][7]

R/M

HNSCC

with HRAS

mutations

-

600 mg PO

BID, days

1-7 & 15-

21 of 28-

day cycles

Primary

endpoint:

ORR in

patients

with VAF

≥20%

- -

VAF: Variant Allele Frequency

Table 2: Efficacy of Tipifarnib in Peripheral T-Cell
Lymphoma (PTCL)
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Clinical
Trial
Identifier

Patient
Populatio
n

N
Dosing
Regimen

ORR
Median
PFS

Median
Duration
of
Response
(DOR)

NCT02464

228[3][8]

Relapsed/

Refractory

PTCL

65

300 mg PO

BID for 21

days of 28-

day cycles

(most

common)

39.7%

(95% CI:

28.1-52.5)

3.5 months

(95% CI:

2.1-4.4)

3.7 months

(95% CI:

2.0-15.3)

Angioimmu

noblastic T-

cell

Lymphoma

(AITL)

Subtype

38

56.3%

(95% CI:

39.3-71.8)

3.6 months

(95% CI:

1.9-8.3)

7.8 months

(95% CI:

2.0-16.3)

Table 3: Efficacy of Tipifarnib in Hematologic
Malignancies
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Clinical Trial
Identifier

Patient
Population

N
Dosing
Regimen

Key Efficacy
Outcomes

Phase II (Lancet

et al., 2007)[1]

Poor-risk Acute

Myeloid

Leukemia (AML)

158

600 mg PO BID

for 21

consecutive days

every 28 days

CR: 14%, Overall

Response Rate:

23%, Median OS

for CR patients:

18 months

SWOG S0432

(NCT00093470)

[9][10]

Untreated AML

(≥70 years)
348

300 mg PO BID

for 21 days of

28-day cycles

(optimal

regimen)

Overall

Response Rate

(CR + CRi + PR):

20%

Phase I

(Kurzrock et al.,

2008)[11]

Myelodysplastic

Syndrome (MDS)
61 (evaluable)

Dose escalation

starting at 100

mg PO BID,

alternate weeks

Response Rate

(CR + HI): 26%

Phase I/II

(Combination

Therapy)[12]

Newly diagnosed

AML or high-risk

MDS

95

Tipifarnib 300 mg

PO BID for 21

days with

Idarubicin and

Cytarabine

CR: 64%, CRp:

9%, Median OS:

17 months

CR: Complete Remission, CRi: Complete Remission with incomplete hematologic recovery,

PR: Partial Response, HI: Hematologic Improvement, CRp: Complete Remission with

incomplete platelet recovery

Table 4: Common Treatment-Emergent Adverse Events
(Grade ≥3)
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Adverse Event
HNSCC
(NCT02383927)
[5]

PTCL
(NCT02464228)
[8]

AML (Lancet et
al., 2007)[1]

MDS (Kurzrock
et al., 2008)[11]

Anemia 37% 30.8% -
Myelosuppressio

n: 60%

Lymphopenia 13% - -

Neutropenia - 43.1% -

Thrombocytopeni

a
- 36.9% -

Nausea - -

Drug-related

serious AEs:

47%

11%

Diarrhea - - 16%

Fatigue - - 20%

Experimental Protocols
The clinical trials of Tipifarnib, while varying in patient population, share some common

methodological elements.

Representative Clinical Trial Workflow
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A generalized workflow for a Tipifarnib clinical trial.

Key Methodological Components:
Patient Selection: Across the solid tumor trials, a key inclusion criterion was the presence of

an HRAS mutation, often with a specified variant allele frequency.[4][13] For hematological

malignancies, eligibility was typically based on disease stage (e.g., relapsed/refractory) and

patient fitness for treatment.[1][3] Common exclusion criteria included significant

comorbidities and prior treatment with a farnesyltransferase inhibitor.[4][13]
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Treatment Regimen: Tipifarnib is administered orally. Dosing schedules have varied across

studies, with common regimens being twice-daily administration for 7 days on and 7 days off

within a 28-day cycle, or continuous daily dosing for 21 days of a 28-day cycle.[4] Doses

have ranged from 300 mg to 900 mg twice daily, with dose adjustments permitted for toxicity

management.[4]

Outcome Assessment: Efficacy in solid tumors was primarily assessed using the Response

Evaluation Criteria in Solid Tumors (RECIST v1.1), with tumor imaging performed at baseline

and at regular intervals during treatment.[4][13] For hematological malignancies, response

was evaluated based on established criteria such as the International Working Group (IWG)

criteria.[14] Safety was monitored through the documentation of adverse events, graded

according to the Common Terminology Criteria for Adverse Events (CTCAE).[15]

Conclusion
Clinical trials of (Rac)-Tipifarnib have demonstrated promising activity in specific, molecularly

defined patient populations, particularly in individuals with HRAS-mutant solid tumors such as

HNSCC. The efficacy in hematological malignancies like PTCL, AML, and MDS has also been

observed, although patient selection biomarkers are still under investigation. The safety profile

of Tipifarnib is generally manageable, with myelosuppression and gastrointestinal toxicities

being the most common adverse events. Ongoing and future studies, such as the pivotal AIM-

HN trial, will further clarify the role of Tipifarnib in the oncology treatment landscape and may

lead to its approval for specific indications. The development of Tipifarnib underscores the

importance of a precision medicine approach, where understanding the underlying molecular

drivers of a patient's cancer can guide the selection of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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